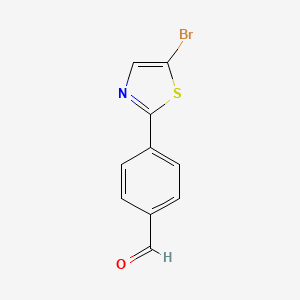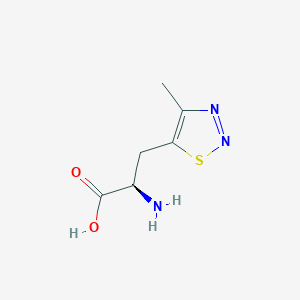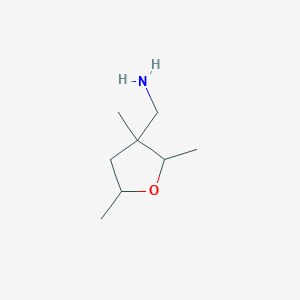
Diisopropylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropylphosphinic acid is an organophosphorus compound with the chemical formula (C6H15O2P). It is characterized by the presence of two isopropyl groups attached to a phosphinic acid moiety. This compound is known for its tetrahedral molecular structure and is typically a colorless, viscous liquid at room temperature. This compound is used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with isopropanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{(CH}_3\text{)_2CHOP(O)H} + 3 \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of diisopropylphosphonate esters. This process involves the use of concentrated hydrochloric acid (HCl) under reflux conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Diisopropylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diisopropylphosphonic acid.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Diisopropylphosphonic acid.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Diisopropylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active phosphinic acid derivatives.
Medicine: Phosphinic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Mechanism of Action
The mechanism of action of diisopropylphosphinic acid involves its ability to form strong bonds with metal ions and other electrophilic centers. This property makes it an effective ligand in coordination complexes. In biological systems, phosphinic acid derivatives can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding .
Comparison with Similar Compounds
Diisopropylphosphite: Similar in structure but contains a phosphite group instead of a phosphinic acid group.
Diisopropylphosphate: Contains a phosphate group and is known for its role as an acetylcholinesterase inhibitor.
Diphenylphosphinic acid: Another phosphinic acid derivative with different substituents.
Uniqueness: Diisopropylphosphinic acid is unique due to its specific combination of isopropyl groups and phosphinic acid moiety, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H15O2P |
|---|---|
Molecular Weight |
150.16 g/mol |
IUPAC Name |
di(propan-2-yl)phosphinic acid |
InChI |
InChI=1S/C6H15O2P/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H,7,8) |
InChI Key |
UHHOEOSKGDFVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)









